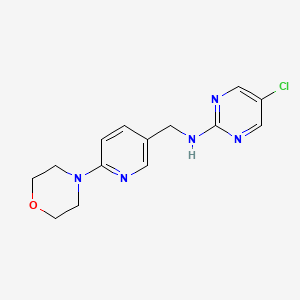

5-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-2-amine is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives, including 5-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-2-amine, were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of 5-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-2-amine is complex. In a similar compound, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Scientific Research Applications

Kinase Inhibitor

This compound is a kinase inhibitor . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases. They work by blocking the action of a certain type of protein called a kinase, which is involved in cell growth and division.

Treatment of Tenosynovial Giant Cell Tumor

It’s used in the treatment of symptomatic tenosynovial giant cell tumor (TGCT) , a rare type of joint tumor. It acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of p70S6Kβ Kinase

Although not the intended target, significant activity was found on the kinase p70S6Kβ , which features an equivalent cysteine.

Preparation of Positron Emission Tomography (PET) Radioligand

It’s used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064 , which is applicable in the orexin-2 receptor imaging.

Crystal Structure Analysis

The dihydrochloride salt of this compound was synthesized and the crystal structure of its dihydrate was determined from single crystal data . This information is valuable for further studies, such as the investigation of biological and physicochemical properties .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

It’s worth noting that kinase inhibitors often work by blocking the actions of kinases, thereby preventing the phosphorylation and subsequent activation of their target molecules . This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells that rely on these kinases for survival .

Biochemical Pathways

Given its potential role as a kinase inhibitor, it could be inferred that it may impact pathways involving the target kinases . Kinases play key roles in various signaling pathways that regulate cellular functions. By inhibiting these kinases, the compound could potentially disrupt these signaling pathways, leading to altered cellular functions .

Result of Action

As a potential kinase inhibitor, it could be inferred that the compound may inhibit cell growth and proliferation, particularly in cells that rely on the target kinases for survival .

properties

IUPAC Name |

5-chloro-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c15-12-9-18-14(19-10-12)17-8-11-1-2-13(16-7-11)20-3-5-21-6-4-20/h1-2,7,9-10H,3-6,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVZJEQTULKZBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)CNC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2854125.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)

![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)

![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)

![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2854140.png)